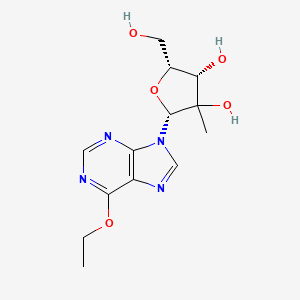
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine typically involves the modification of purine nucleosides. The process includes the ethoxylation of the purine ring and the attachment of the 2-C-methyl-ribofuranosyl moiety. Specific reaction conditions, such as the use of solvents like DMSO and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include stringent control of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific enzymes involved in DNA replication, leading to the disruption of cell division and the eventual death of cancer cells. Key molecular targets include DNA polymerase and other enzymes critical for nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
6-Mthoxy-9-beta-D-(2-O-methyl-ribofuranosyl)purine: A modified purine nucleoside with comparable biological effects.
Uniqueness
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is unique due to its specific ethoxy and 2-C-methyl modifications, which enhance its stability and antitumor activity. These structural features differentiate it from other purine nucleoside analogs and contribute to its effectiveness in targeting lymphoid malignancies .
Properties
Molecular Formula |
C13H18N4O5 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(6-ethoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9+,12-,13?/m1/s1 |
InChI Key |
HBAKHTMGTWMKKL-QNMUQRQXSA-N |
Isomeric SMILES |
CCOC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)(C)O |
Canonical SMILES |
CCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


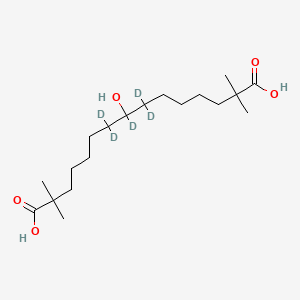

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)

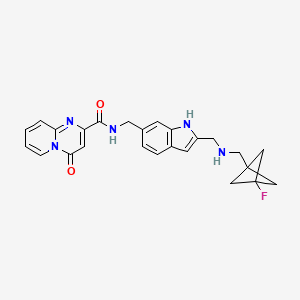
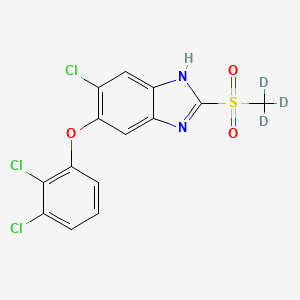
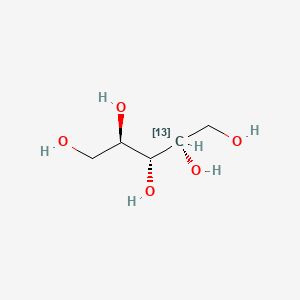
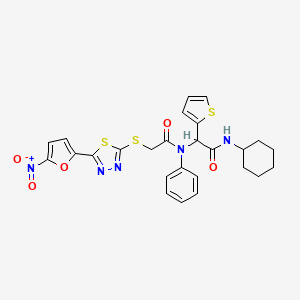
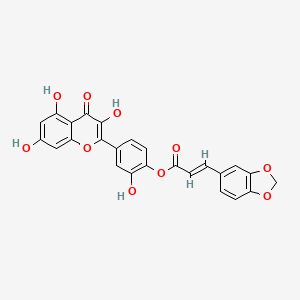
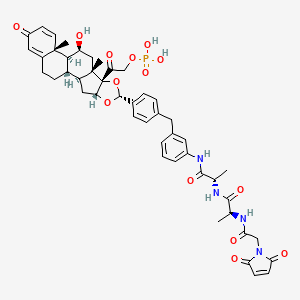
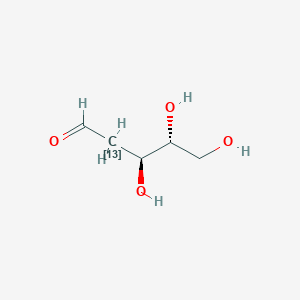
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)

